An In-depth Technical Guide to 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone
An In-depth Technical Guide to 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone
CAS Number: 725743-41-9
This technical guide provides a comprehensive overview of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone, a key intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry, offering detailed information on its chemical properties, synthesis, and applications.
Chemical and Physical Properties
2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone is a halogenated acetophenone derivative. Its structure, featuring a bromo, chloro, and fluoro substituent, imparts unique reactivity, making it a valuable building block in organic synthesis. The quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 725743-41-9 | |
| Molecular Formula | C8H5BrClFO | |
| Molecular Weight | 251.48 g/mol | |
| Physical Form | Solid or Semi-solid or liquid | |
| Purity | Typically ≥97% | |
| Storage Temperature | 2-8°C, under inert atmosphere | |
| InChI Key | LTPOJPRHJHZZSM-UHFFFAOYSA-N |
Spectral Data
Reference Spectral Data for 2-bromo-1-(4-fluorophenyl)ethanone:
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¹H NMR (400 MHz, CDCl₃): δ 8.05-8.02 (m, 2H), 7.18 (t, J = 8.6 Hz, 2H), 4.43 (s, 2H).[1]
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¹³C NMR (100 MHz, CDCl₃): δ 189.8, 166.0 (d, J = 254.0 Hz), 131.7 (d, J = 9.6 Hz), 130.3 (d, J = 3.0 Hz), 116.1 (d, J = 21.6 Hz), 30.5.[1]
Experimental Protocols
The following sections detail the experimental procedures for the synthesis of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone and its subsequent use in the synthesis of a triazole derivative, a common application in drug development.
Synthesis of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone
The synthesis of α-bromo ketones is a well-established transformation in organic chemistry. A common method involves the bromination of the corresponding acetophenone. The following is a representative protocol adapted from the synthesis of analogous compounds.
Materials:
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1-(4-chloro-2-fluorophenyl)ethanone
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Bromine (Br₂) or N-Bromosuccinimide (NBS)
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Acetic Acid or another suitable solvent
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Sodium acetate (optional, as a scavenger for HBr)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(4-chloro-2-fluorophenyl)ethanone in glacial acetic acid.
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Slowly add a solution of bromine in acetic acid dropwise to the stirred solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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After the addition is complete, continue stirring at room temperature until the starting material is consumed.
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Carefully pour the reaction mixture into ice-water to precipitate the product.
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Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum.
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The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Synthesis of 1-(4-chloro-2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
This protocol describes a typical nucleophilic substitution reaction where the bromo group of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone is displaced by 1,2,4-triazole.
Materials:
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2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone
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1,2,4-Triazole
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Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) as a base
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Anhydrous N,N-dimethylformamide (DMF) or acetonitrile as a solvent
Procedure:
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In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous DMF.
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To this suspension, add a solution of 1,2,4-triazole (1 equivalent) in DMF dropwise at 0°C.
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Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the triazole salt.
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Cool the reaction mixture back to 0°C and add a solution of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone (1 equivalent) in DMF dropwise.
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Allow the reaction to warm to room temperature and stir until TLC analysis indicates the completion of the reaction.[2]
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Quench the reaction by the slow addition of water.
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Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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The product can be purified by column chromatography on silica gel.
Applications in Drug Development
2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone is a versatile intermediate primarily utilized in the synthesis of heterocyclic compounds, which are scaffolds for a wide range of biologically active molecules. Its key application lies in the development of antifungal agents, particularly triazole-based fungicides. The triazole moiety, introduced via reaction with this intermediate, is crucial for the inhibition of fungal cytochrome P450 enzymes.
Visualizations
Synthesis Workflow
The following diagram illustrates the general synthetic pathway from the starting acetophenone to a triazole derivative.
Caption: Synthetic pathway for a triazole derivative.
Logical Relationship in Drug Discovery
The diagram below outlines the logical progression from the chemical intermediate to its application in the development of antifungal agents.
Caption: Role in antifungal drug discovery.
